(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid
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Overview
Description
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a nitro group, a phenylmethoxy group, and a propanoic acid moiety.
Preparation Methods
The synthesis of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid involves multiple steps, typically starting with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The nitro group is introduced through nitration reactions, and the phenylmethoxy group is added via etherification. The final step involves the coupling of the protected amino acid with the nitro-phenylmethoxy derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond in the Boc-protected amino group can be hydrolyzed under acidic or basic conditions to yield the free amino acid.
Scientific Research Applications
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenylmethoxy group can engage in hydrophobic interactions with target proteins. The propanoic acid moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid: can be compared with similar compounds such as:
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
Palladium(II) acetate: A compound used as a catalyst in organic reactions, with a different structural framework but similar applications in catalysis.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound used in Suzuki-Miyaura cross-coupling reactions, highlighting the versatility of boronic acids and esters in chemical transformations.
This compound’s unique combination of functional groups and structural features makes it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-21(2,3)30-20(26)22-16(19(24)25)11-15-9-10-18(17(12-15)23(27)28)29-13-14-7-5-4-6-8-14/h4-10,12,16H,11,13H2,1-3H3,(H,22,26)(H,24,25)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRXADRSEXVFAO-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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